molecular formula C14H16Br2N4S2 B6012067 4'-methyl-N~2~-(3-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide

4'-methyl-N~2~-(3-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide

Cat. No.: B6012067
M. Wt: 464.2 g/mol
InChI Key: ICIKLWDHRBYVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-methyl-N~2~-(3-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide, also known as MMB-THJ-018, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-CHMINACA, and has been shown to have similar effects on the endocannabinoid system.

Mechanism of Action

The mechanism of action of 4'-methyl-N~2~-(3-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is similar to that of other synthetic cannabinoids. This compound binds to CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological effects. This compound has been shown to have a high affinity for CB1 receptors, which are primarily located in the brain. This may account for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which may account for its psychoactive effects. This compound has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-methyl-N~2~-(3-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide in lab experiments is its high potency. This compound has been shown to have a high affinity for CB1 and CB2 receptors, which may make it useful in studying the effects of synthetic cannabinoids on the endocannabinoid system. However, one limitation of using this compound is its potential for abuse. This compound has been classified as a Schedule I substance in the United States, which may limit its availability for research purposes.

Future Directions

There are several future directions for research involving 4'-methyl-N~2~-(3-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide. One area of interest is the role of this compound in the treatment of chronic pain. This compound has been shown to have analgesic effects in animal models, and further research may lead to the development of new pain medications. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. By studying the effects of this compound on the endocannabinoid system, researchers may be able to develop new therapies for these conditions.

Synthesis Methods

The synthesis of 4'-methyl-N~2~-(3-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide involves the reaction of 2-aminothiazole with 3-methylbenzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting intermediate is then reacted with 4-methyl-2-nitroaniline to form the final product. This synthesis method has been optimized to provide high yields of pure this compound.

Scientific Research Applications

4'-methyl-N~2~-(3-methylphenyl)-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to bind to both CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By studying the effects of this compound on these receptors, researchers hope to gain a better understanding of the role of the endocannabinoid system in various physiological processes.

Properties

IUPAC Name

4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2.2BrH/c1-8-4-3-5-10(6-8)17-14-18-11(7-19-14)12-9(2)16-13(15)20-12;;/h3-7H,1-2H3,(H2,15,16)(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIKLWDHRBYVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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